molecular formula C16H18N4O2S2 B2572926 N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021136-52-6

N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Katalognummer: B2572926
CAS-Nummer: 1021136-52-6
Molekulargewicht: 362.47
InChI-Schlüssel: SAKJBTVOWRSXKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-((2-(Cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyridazine core linked via a thioether bridge to a thiophene-2-carboxamide moiety. The pyridazine ring (a six-membered aromatic ring with nitrogen atoms at positions 1 and 2) is substituted at position 6 with a 2-(cyclopentylamino)-2-oxoethylthio group. The cyclopentylamino group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability, while the thioether linkage could contribute to metabolic stability compared to ether or ester analogs.

Eigenschaften

IUPAC Name

N-[6-[2-(cyclopentylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c21-14(17-11-4-1-2-5-11)10-24-15-8-7-13(19-20-15)18-16(22)12-6-3-9-23-12/h3,6-9,11H,1-2,4-5,10H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKJBTVOWRSXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide may serve as a potent anticancer agent. The compound's structure allows it to interact with specific protein targets involved in cancer cell proliferation.

Structural Optimization Studies

Research has focused on optimizing the structural features of N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide to enhance its efficacy as an anticancer agent. Structural modifications, such as the introduction of different functional groups, have been explored to improve binding affinity and metabolic stability.

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the thiophene ring can significantly impact the compound's potency. For instance, substituting the thiophene with various alkyl groups has shown promising results in enhancing biological activity.

Table 2: Summary of Structural Modifications and Their Effects

Modification TypePositionEffect on Activity
Alkyl substitutionZone 3Increased potency
Fluorine substitutionZone 1Improved stability
Hydroxyl group additionZone 4Enhanced solubility

Case Studies and Experimental Findings

Several case studies have documented the effectiveness of N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide in laboratory settings.

In Vitro Studies

In vitro experiments conducted on various cancer cell lines demonstrated that this compound effectively inhibits cell growth at concentrations comparable to established anticancer drugs.

Case Study Example:

A study involving multiple myeloma-derived L363 cells reported that treatment with N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide resulted in significant cytotoxicity, with a GI50 value indicating effective growth inhibition at low micromolar concentrations.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on:

Heterocyclic Core: Pyridazine vs. pyrimidinone, thienopyridine, or dihydropyridine.

Substituent Variations: Cyclopentylamino vs. nitro, methoxyphenyl, or hydrazinyl groups.

Linkage Type : Thioether vs. ester or amide bridges.

Key Comparisons

a. Pyrimidinone Derivatives () Compounds 2b and 2c (pyrimidin-4(3H)-one derivatives) share a thioether-linked oxoethyl group but differ in substituents and core structure.

  • 2b : Nitrophenyl substituent; m.p. 218.3–219.5°C, HRMS 383.0837 .
  • 2c: Tolylamino group; m.p. 222.1–224.8°C, HRMS 397.0997 . Comparison: The pyridazine core in the target compound may offer distinct electronic properties compared to pyrimidinone, affecting binding affinity in biological targets. Nitro groups (electron-withdrawing) in 2b vs. cyclopentylamino (electron-donating) in the target could modulate reactivity and solubility.

b. Thieno[2,3-b]pyridine Carboxamides () Compounds 7b–e feature fused thiophene-pyridine systems with cyano, ethoxy, and phenyl substituents. For example:

  • 7b: Yield 72%, m.p. 265–267°C (DMF/EtOH synthesis) .

c. N-(2-Nitrophenyl)thiophene-2-carboxamide ()
This simpler analog lacks the pyridazine-thioether moiety but shares the thiophene-carboxamide group.

  • M.p. 397 K, synthesized via acetonitrile reflux .
  • Crystal structure analysis reveals weak C–H⋯O/S interactions influencing packing .

d. Hydrazide Derivatives ()
Compounds 98a and 98b (thiophene-3-carboxamides with hydrazinyl groups) highlight substituent effects:

  • 98a : Isopropyl group; synthesized via hydrazine hydrate reaction .
  • 98b: Ethyl group; similar synthesis .

Data Tables

Compound Name Core Structure Substituents/Modifications Yield (%) m.p. (°C) Key Spectral Data (HRMS) Reference
N-(6-((2-(Cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide Pyridazine-thiophene Cyclopentylamino, thioether linkage N/A N/A N/A Hypothetical
2b (Pyrimidinone derivative) Pyrimidin-4(3H)-one 4-Nitrophenyl, thioether 82.8 218–220 383.0837
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene 2-Nitrophenyl N/A 397 N/A
7b (Thieno[2,3-b]pyridine) Thienopyridine Cyano, ethoxy, phenyl 72 265–267 IR: 3320 cm⁻¹ (N–H)

Contradictions and Limitations

  • ’s pyrimidinones show higher yields (82–83%) compared to ’s thienopyridines (72%), possibly due to simpler reaction pathways .
  • The cyclopentylamino group in the target may reduce crystallinity compared to nitro-substituted analogs (), impacting formulation strategies .

Q & A

What are the common synthetic routes for N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Basic Research Focus
The compound’s synthesis typically involves coupling thiophene-2-carboxamide derivatives with functionalized pyridazine intermediates. A widely used method is refluxing equimolar reactants in acetonitrile, followed by solvent evaporation to isolate crystals . For optimization, statistical experimental design (e.g., factorial or response surface methodology) can systematically evaluate variables like temperature, solvent polarity, and stoichiometry to maximize yield and purity . Evidence from analogous thiophene carboxamide syntheses suggests that purification via recrystallization (ethanol/water mixtures) or reverse-phase HPLC improves product quality .

How can computational methods predict reaction pathways for synthesizing this compound?

Advanced Research Focus
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can model intermediates and transition states, identifying energetically favorable pathways . For example, ICReDD’s approach combines quantum mechanics with information science to predict optimal reaction conditions, reducing trial-and-error experimentation . This is critical for complex steps like cyclopentylamino group attachment or thioether bond formation, where steric and electronic effects dominate .

What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Basic Research Focus
Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C-S-C at ~600–700 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry and electronic environments (e.g., cyclopentyl CH₂ groups at δ ~1.5–2.5 ppm) .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., pyridazine-thiophene angle ~8–14°) and non-classical hydrogen bonding (C–H⋯O/S interactions) .
  • HRMS : Validates molecular weight and fragmentation patterns .

How do structural modifications (e.g., substituent changes) affect biological activity?

Advanced Research Focus
Structure-activity relationship (SAR) studies on analogous compounds reveal that:

  • Thiophene ring substitution : Electron-withdrawing groups (e.g., Cl, NO₂) enhance antibacterial activity but may reduce solubility .
  • Cyclopentylamino group : Modulates lipophilicity and target binding, as seen in kinase inhibitors like dasatinib, where similar moieties improve selectivity .
  • Thioether linker : Flexibility influences conformational stability; rigid analogs may exhibit higher metabolic resistance .
    Biological assays (e.g., MIC tests for antimicrobial activity) combined with molecular docking can validate these hypotheses .

What strategies resolve contradictions in biological assay data for this compound?

Advanced Research Focus
Discrepancies in activity data often arise from assay conditions (e.g., pH, solvent) or cellular uptake variability. Solutions include:

  • Standardized protocols : Use consistent solvent systems (e.g., DMSO concentrations ≤1% to avoid cytotoxicity) .
  • Metabolic stability studies : LC-MS/MS quantifies intracellular compound levels to correlate exposure with efficacy .
  • Orthogonal assays : Pair enzymatic inhibition assays with cell-based viability tests to confirm target engagement .

How can membrane separation technologies improve purification?

Basic Research Focus
Membrane filtration (e.g., nanofiltration) or chromatography (e.g., size-exclusion) isolates the compound from byproducts. For example, diafiltration removes low-molecular-weight impurities, while reverse-phase HPLC (C18 columns) separates stereoisomers . Process parameters like pore size (5–10 kDa) and solvent gradient (acetonitrile/water) are optimized using design-of-experiments (DoE) .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Focus
Scale-up risks include racemization during reflux or crystallization. Mitigation strategies:

  • Chiral catalysts : Asymmetric synthesis using organocatalysts or metal-ligand complexes ensures enantioselectivity .
  • In-line monitoring : PAT (Process Analytical Technology) tools like Raman spectroscopy track enantiomeric excess in real time .
  • Crystallization engineering : Controlled cooling rates and solvent mixtures (e.g., ethanol/ethyl acetate) prevent polymorphic transitions .

How do non-covalent interactions (e.g., hydrogen bonding) influence crystallinity?

Advanced Research Focus
Weak interactions (C–H⋯O/S, π-π stacking) govern packing efficiency. For example, intramolecular S(6) ring motifs stabilize crystal lattices, as observed in N-(2-nitrophenyl)thiophene-2-carboxamide derivatives . Computational crystal structure prediction (CSP) tools (e.g., Mercury CSD) can screen for polymorphs with desired dissolution profiles .

What in silico models predict metabolic pathways and toxicity?

Advanced Research Focus
Tools like ADMET Predictor™ or SwissADME simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation of the cyclopentyl group) and toxicity endpoints (e.g., Ames test mutagenicity) . For thiophene-containing compounds, sulfoxidation and epoxidation are high-risk pathways requiring experimental validation via LC-MS metabolomics .

How can reaction fundamentals inform reactor design for continuous synthesis?

Advanced Research Focus
Microreactors or flow chemistry systems enhance heat/mass transfer for exothermic steps (e.g., thioether bond formation). Computational fluid dynamics (CFD) models optimize residence time and mixing efficiency, while inline IR probes monitor reaction progress . This approach minimizes side reactions (e.g., over-oxidation) compared to batch processes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.